1-(Benzenesulfonyl)-1,4-diazepane is a chemical compound with the molecular formula and a molecular weight of approximately 240.32 g/mol. This compound falls under the classification of diazepanes, which are saturated heterocycles containing two nitrogen atoms within a seven-membered ring. The presence of the benzenesulfonyl group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 1-(Benzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity. Typical solvents used may include dichloromethane or dimethylformamide, and reactions are often conducted under inert atmosphere conditions to prevent moisture interference.
1-(Benzenesulfonyl)-1,4-diazepane can participate in various chemical reactions due to its functional groups:
The major products formed from these reactions depend on specific reaction conditions and reagents used. For instance, hydrolysis typically results in sulfonic acids, while substitution reactions may lead to various derivatives depending on the nucleophile employed.
The mechanism of action for 1-(Benzenesulfonyl)-1,4-diazepane involves its interaction with biological targets such as enzymes and proteins. The sulfonyl group is known to form strong interactions with active sites on proteins, potentially inhibiting their activity. Additionally, the presence of functional groups like fluorine can enhance binding affinity and specificity for certain molecular targets .
1-(Benzenesulfonyl)-1,4-diazepane has several scientific applications:
1-(Benzenesulfonyl)-1,4-diazepane represents a synthetically versatile and pharmacologically significant heterocyclic compound. Characterized by a seven-membered 1,4-diazepane ring N-functionalized with a benzenesulfonyl group, this scaffold exemplifies the strategic integration of conformational constraint and synthetic modularity in modern medicinal chemistry. Its structural framework enables diverse biological interactions while maintaining synthetic accessibility, positioning it as a valuable template for drug discovery across multiple therapeutic domains [2] [4].
The systematic IUPAC name 1-(benzenesulfonyl)-1,4-diazepane defines the core structure unambiguously: a 1,4-diazepane heterocycle (a seven-membered ring with two nitrogen atoms at positions 1 and 4) bearing a benzenesulfonyl substituent on one nitrogen atom. This scaffold is alternatively classified as an N-sulfonylated-1,4-diazepane, highlighting the key sulfonamide functional group (N-SO₂Ar) that profoundly influences its physicochemical and pharmacological properties [3] [6].
Structural Features and Conformational Behavior:The 1,4-diazepane core adopts a flexible pseudo-chair conformation. The benzenesulfonyl group imposes significant conformational restraint due to steric and electronic effects, influencing the molecule's overall topology and its interaction with biological targets. This restraint is exploited in drug design to pre-organize molecules for optimal target binding, as observed in orexin receptor antagonists where analogous N,N-disubstituted-1,4-diazepanes exhibit U-shaped bioactive conformations [2] [5].
Molecular Properties:Key physicochemical parameters include a molecular weight of 252.33 g/mol (C₁₁H₁₆N₂O₂S), moderate lipophilicity (predicted logP ~3.5), and a polar surface area of approximately 52 Ų. These properties contribute to balanced solubility and membrane permeability, making derivatives suitable for central nervous system (CNS) targeting, as demonstrated by related diazepane-based orexin antagonists [5] [6].
Table 1: Nomenclature and Structural Variations of 1-(Benzenesulfonyl)-1,4-diazepane Derivatives
Systematic Name | Alternative Name | Molecular Formula | Key Structural Variation |
---|---|---|---|
1-(Benzenesulfonyl)-1,4-diazepane | N-Benzensulfonylhomopiperazine | C₁₁H₁₆N₂O₂S | Parent compound |
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane | 1-(4-Fluorophenyl)sulfonyl-1,4-diazepane | C₁₁H₁₅FN₂O₂S | Para-fluoro substitution on benzene |
1,4-Bis[4-(propan-2-yl)benzenesulfonyl]-1,4-diazepane | - | C₂₃H₃₂N₂O₄S₂ | Disubstituted with isopropylbenzene |
The emergence of 1-(benzenesulfonyl)-1,4-diazepane derivatives stems from broader advancements in diazepine chemistry. While 1,4-benzodiazepines gained prominence as anxiolytics in the 1960s, the saturated 1,4-diazepane scaffold received significant attention later due to its synthetic versatility and improved metabolic stability. The strategic incorporation of sulfonamide groups began accelerating in the 2000s, driven by the recognition that N-sulfonylation enhances target affinity and modulates pharmacokinetics [2] [4].
Synthetic methodologies for accessing this chemotype evolved substantially:
The 1-(benzenesulfonyl)-1,4-diazepane scaffold embodies a "privileged structure" in medicinal chemistry – a core template capable of delivering potent activity against diverse biological targets through strategic decoration. Its significance arises from three key attributes: conformational flexibility, synthetic tractability, and the pharmacophoric potential of the sulfonamide group [4] [5].
Enzyme Inhibition:The sulfonamide moiety acts as a versatile zinc-binding group (ZBG) or hydrogen-bond acceptor, enabling potent inhibition of metalloenzymes like carbonic anhydrases and histone deacetylases (HDACs). Analogous diazepine sulfonamides (e.g., benzthiodiazepinones) have demonstrated anti-herpetic activity, validating this approach [4].
G Protein-Coupled Receptor (GPCR) Targeting:The scaffold's ability to adopt constrained bioactive conformations underpins its success in GPCR modulation. Seminal work by Merck researchers identified N,N-disubstituted-1,4-diazepanes as potent dual orexin receptor (OX₁R/OX₂R) antagonists. Structural optimization led to suvorexant, an FDA-approved insomnia therapeutic, where the diazepane core's U-shape optimally engages the orexin receptor binding pocket. This demonstrates the critical role of the diazepane scaffold in achieving CNS penetration and high receptor affinity [2] [5].
Kinase and Cancer Targets:Derivatives like 1-(benzenesulfonyl)-4-[3-methyl-6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-diazepane (V008-5129) exemplify applications in oncology. This screening compound incorporates a pyrazolopyrimidine kinase inhibitor motif linked via the diazepane nitrogen, yielding molecules with nanomolar activity against tyrosine kinases. Such chimeric structures leverage the diazepane's spacer functionality to connect pharmacophores while improving aqueous solubility [3].
Table 2: Physicochemical Profile of Representative Derivatives
Compound | Molecular Weight (g/mol) | logP/logD | PSA (Ų) | Rotatable Bonds | Key Applications |
---|---|---|---|---|---|
1-(Benzenesulfonyl)-1,4-diazepane | 252.33 | ~3.5 | ~52 | 3 | GPCR ligand scaffold |
V008-5129 (ChemDiv) | 504.66 | 5.16 (logP) | 69.8 | 6 | Kinase inhibition (Cancer) |
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane | 258.32 | ~3.8 | ~52 | 3 | Metabolic probe |
Table 3: Therapeutic Applications Explored via Screening Compounds
Screening Compound | Structure Features | Therapeutic Area | Biological Target/Activity |
---|---|---|---|
V008-5129 (ChemDiv) | Pyrazolopyrimidine-diazepane conjugate | Cancer | Kinase inhibition |
4905-1305 (ChemDiv) | Bis(arylsulfonyl) derivative | Infections, Immunology | Undisclosed (Diverse screening hit) |
The scaffold's versatility extends to antimicrobial and anti-inflammatory applications, with compounds like 1,4-bis[4-(propan-2-yl)benzenesulfonyl]-1,4-diazepane (4905-1305) included in libraries targeting infections, immune disorders, and metabolic diseases. This bis-sulfonylated derivative exemplifies how scaffold elaboration can modulate physicochemical properties and target selectivity [8]. Future directions focus on leveraging advanced synthetic methodologies (e.g., multicomponent reactions, photochemical cyclizations) to generate structurally novel derivatives, particularly chiral diazepanes for selective target engagement, and bifunctional molecules for targeted protein degradation [2] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: